cis-melilotoside

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O8 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5-/t10-,12-,13+,14-,15-/m1/s1 |

InChI Key |

GVRIYIMNJGULCZ-QLFWQTQQSA-N |

SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of cis-melilotoside

This guide provides a comprehensive overview of cis-melilotoside, a naturally occurring phenolic glycoside. It is intended for researchers, scientists, and professionals in drug development who are interested in its chemical properties and biological activities.

Chemical Structure and Properties

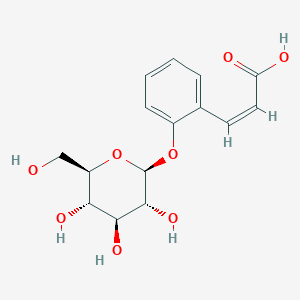

This compound, also known as cis-coumarinic acid-β-D-glucoside, is an organic compound classified as a phenolic glycoside.[1] Its chemical structure consists of a cis-2-coumaric acid molecule linked to a β-D-glucose moiety through an O-glycosidic bond at the phenolic hydroxyl group.[1] The molecular formula for this compound is C15H18O8, and it has a molar mass of 326.3 g/mol .[2]

The structure is characterized by the presence of a benzene ring, a propenoic acid group in the cis (Z) configuration, and a pyranose ring of the glucose unit. This compound is an isomer of the more commonly known trans-melilotoside (often simply called melilotoside), which features a trans (E) configuration in the propenoic acid side chain.[3][4]

Key Structural Features:

-

Aglycone: cis-2-Coumaric acid

-

Glycone: β-D-Glucose

-

Linkage: O-glycosidic bond

Caption: Chemical structure of this compound.

Quantitative Data

The biological activity of this compound has been evaluated in various studies. Notably, it exhibits antiprotozoal and antioxidant properties.[5][6][7]

| Parameter | Value | Assay | Organism |

| IC50 | 78.2 µg/mL | Antiprotozoal Activity | Trypanosoma cruzi |

Experimental Protocols

This compound can be isolated from various plant sources, such as Artemisia splendens.[8] A general protocol for its extraction and purification is as follows:

-

Extraction: The dried and powdered aerial parts of the plant are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

-

Solid-Phase Extraction (SPE): The crude extract is subjected to SPE for preliminary fractionation. A C18 cartridge is typically used, with a stepwise gradient of methanol in water as the mobile phase. Fractions are collected based on the elution solvent polarity.

-

Preparative High-Performance Liquid Chromatography (prep-HPLC): The fractions containing this compound are further purified by reversed-phase prep-HPLC. A C18 column is commonly employed with a mobile phase consisting of a gradient of methanol or acetonitrile in water. The elution is monitored by a UV detector.

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0044153) [np-mrd.org]

- 2. chembk.com [chembk.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Melilotoside | C15H18O8 | CID 5280759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CheMondis Marketplace [chemondis.com]

- 8. researchgate.net [researchgate.net]

Cis-Melilotoside: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-melilotoside, a glucoside of cis-o-hydroxycinnamic acid, is a naturally occurring phenolic compound that has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction, isolation, and quantification, and a proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified in several plant species, with notable concentrations found in the genera Ajuga and Dendrobium. A comprehensive analysis of the different tissues of Ajuga turkestanica revealed that this compound is a major secondary metabolite, particularly abundant in the leaves[1]. The quantitative distribution of this compound and its trans-isomer, trans-melilotoside, in various plant sources is summarized in the table below.

| Plant Species | Plant Part | Compound | Concentration | Analytical Method | Reference |

| Ajuga turkestanica | Leaves | This compound | Major constituent | UHPLC-ESI-QqTOF-MS, NMR | [1] |

| Ajuga turkestanica | Flowers | This compound | Present | UHPLC-ESI-QqTOF-MS, NMR | [1] |

| Ajuga turkestanica | Stems | This compound | Present | UHPLC-ESI-QqTOF-MS, NMR | [1] |

| Ajuga turkestanica | Roots | This compound | Present | UHPLC-ESI-QqTOF-MS, NMR | [1] |

| Ajuga turkestanica | Seeds | This compound | Present | UHPLC-ESI-QqTOF-MS, NMR | [1] |

| Ajuga turkestanica | Fruits | This compound | Present | UHPLC-ESI-QqTOF-MS, NMR | [1] |

| Dendrobium chrysotoxum | - | This compound | Not quantified | - | [2] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are synthesized from established methods for the analysis of phenolic compounds in plants.

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant tissue.

Materials:

-

Dried and powdered plant material (e.g., leaves of Ajuga turkestanica)

-

Methanol (HPLC grade)

-

Water (deionized or distilled)

-

Ultrasound bath

-

Centrifuge

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

Procedure:

-

Weigh 100 mg of the freeze-dried and homogenized plant powder.

-

Add 2 mL of 80% aqueous methanol (v/v) to the plant material.

-

Perform ultrasound-assisted extraction for 20 minutes[3].

-

Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the solid material[3].

-

Carefully collect the supernatant.

-

To ensure exhaustive extraction, the pellet can be re-extracted twice more with the same solvent, and the supernatants pooled.

-

Evaporate the methanol from the combined supernatants using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain a concentrated aqueous extract.

-

The resulting aqueous extract can be freeze-dried to yield a crude extract powder for storage or further purification.

Isolation and Purification of this compound by Preparative HPLC

This protocol outlines the purification of this compound from a crude plant extract using preparative high-performance liquid chromatography (prep-HPLC).

Materials:

-

Crude plant extract containing this compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or formic acid (for mobile phase modification)

-

Preparative HPLC system with a C18 column

-

Fraction collector

-

Rotary evaporator or freeze-dryer

Procedure:

-

Dissolve the crude extract in the initial mobile phase solvent at a suitable concentration (e.g., 30 mg/mL)[4].

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with a C18 reversed-phase column.

-

The mobile phase typically consists of a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape[4]. An example of a gradient elution could be:

-

0-5 min: 10% Methanol in water

-

5-30 min: Linear gradient from 10% to 70% Methanol in water

-

30-35 min: 70% Methanol in water

-

35-40 min: Linear gradient from 70% to 10% Methanol in water

-

-

Set the flow rate appropriate for the column dimensions (e.g., 5 mL/min for a 10 mm i.d. column)[4].

-

Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., around 270-280 nm).

-

Inject the sample solution onto the column.

-

Collect the fractions corresponding to the peak of this compound using a fraction collector.

-

Combine the fractions containing the pure compound.

-

Remove the solvent from the collected fractions using a rotary evaporator or freeze-dryer to obtain purified this compound.

-

The purity of the isolated compound should be confirmed by analytical HPLC and its identity verified by spectroscopic methods such as NMR and mass spectrometry.

Quantification of this compound by HPLC-DAD

This protocol provides a method for the quantitative analysis of this compound in plant extracts using high-performance liquid chromatography with a diode-array detector (HPLC-DAD).

Materials:

-

Plant extract containing this compound

-

Purified this compound standard of known concentration

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or formic acid

-

Analytical HPLC system with a C18 column and DAD detector

Procedure:

-

Prepare a stock solution of the purified this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to different known concentrations.

-

Prepare the plant extract sample by dissolving a known amount of the crude extract in the initial mobile phase and filtering it through a 0.45 µm syringe filter.

-

Set up the analytical HPLC system with a C18 reversed-phase column.

-

Use a suitable mobile phase gradient, for example, a gradient of acetonitrile in water with 0.1% formic acid. A typical gradient could be:

-

0-2 min: 40% Acetonitrile

-

2-22 min: Linear gradient to 80% Acetonitrile

-

22-24 min: 100% Acetonitrile

-

24-24.01 min: Linear gradient to 40% Acetonitrile

-

24.01-30 min: 40% Acetonitrile[5]

-

-

Set the flow rate (e.g., 1 mL/min) and the DAD to monitor at the maximum absorbance wavelength of this compound.

-

Inject the calibration standards and the sample extract onto the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

-

Express the content of this compound in the original plant material as mg/g of dry weight.

Biosynthesis of this compound

The biosynthesis of this compound is believed to proceed through the phenylpropanoid pathway, with o-coumaric acid as a key intermediate. The formation of the cis-isomer may involve a non-enzymatic isomerization step.

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis begins with the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). Subsequently, trans-cinnamic acid is hydroxylated at the ortho-position to form trans-o-coumaric acid by cinnamate 2-hydroxylase (C2H). A UDP-glycosyltransferase (UGT) then catalyzes the transfer of a glucose moiety from UDP-glucose to the hydroxyl group of trans-o-coumaric acid, yielding trans-melilotoside. The final step to produce this compound is believed to be an isomerization of the trans-isomer. This isomerization can be induced by UV light, and it is plausible that a similar photochemical process or a specific isomerase enzyme facilitates this conversion within the plant[6][7][8].

Logical Workflow for Isolation and Identification

The process of isolating and identifying this compound from a plant source follows a logical workflow, beginning with extraction and culminating in structural elucidation.

References

- 1. Comparative metabolic profiling and quantitative analysis of metabolites in different tissues of Ajuga turkestanica by ESI-UHPLC-QqTOF-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orchidstra 2 [orchidstra2.abrc.sinica.edu.tw]

- 3. mdpi.com [mdpi.com]

- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Ultraviolet-Induced Isomerization of β-D-Glucosyl o-Hydroxycinnamic Ac" by Andris Kleinhofs, Francis A. Haskins et al. [digitalcommons.unl.edu]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of cis-Melilotoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Melilotoside is a phenolic glycoside found in various plants, notably in the genus Melilotus. Its biosynthesis is a specialized branch of the phenylpropanoid pathway, culminating in a light-dependent isomerization. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailing the enzymatic and photochemical steps involved. It is designed to be a comprehensive resource for researchers in plant biochemistry, natural product chemistry, and drug development, offering detailed experimental protocols and a summary of available quantitative data.

Introduction

Phenolic glycosides are a diverse class of plant secondary metabolites with a wide range of biological activities. This compound, also known as cis-β-D-glucosyl-2-hydroxycinnamate, is of particular interest due to its potential pharmacological properties and its role in plant defense mechanisms. Understanding its biosynthetic pathway is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This guide elucidates the known steps in the formation of this compound, from its phenylpropanoid precursors to the final light-induced isomerization.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces a variety of essential secondary metabolites, including flavonoids, lignans, and coumarins. The dedicated steps leading to this compound involve the formation of trans-2-hydroxycinnamic acid, followed by a glycosylation reaction and a final isomerization step.

Phenylpropanoid Pathway Precursors

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into trans-cinnamic acid, which is then hydroxylated to form p-coumaric acid. Further hydroxylation at the ortho position yields trans-2-hydroxycinnamic acid (trans-o-coumaric acid), the immediate precursor for glycosylation.

Glycosylation of trans-2-Hydroxycinnamic Acid

The key enzymatic step in the formation of the melilotoside backbone is the glycosylation of trans-2-hydroxycinnamic acid. This reaction is catalyzed by the enzyme 2-coumarate O-β-glucosyltransferase (EC 2.4.1.114). This enzyme belongs to the family of UDP-glycosyltransferases (UGTs), which are prevalent in plants and are responsible for the glycosylation of a wide array of secondary metabolites.[1]

The reaction proceeds as follows:

UDP-glucose + trans-2-hydroxycinnamate ⇌ UDP + trans-β-D-glucosyl-2-hydroxycinnamate (trans-melilotoside)[2][3]

This enzymatic step is crucial for stabilizing the precursor and increasing its solubility. The enzyme utilizes UDP-glucose as the sugar donor to attach a glucose moiety to the hydroxyl group of trans-2-hydroxycinnamic acid.[2][3]

Light-Induced trans-cis Isomerization

The final and defining step in the biosynthesis of this compound is the isomerization of the trans-isomer to the cis-isomer. Current evidence strongly suggests that this is not an enzyme-catalyzed reaction but rather a photochemical conversion induced by ultraviolet (UV) light.[4][5] The double bond in the cinnamic acid backbone of trans-melilotoside absorbs UV radiation, leading to a conformational change to the cis form.[4]

The extent of this isomerization is dependent on the wavelength and intensity of the UV light.[4] This light-dependent step implies that the accumulation of this compound in plants is likely influenced by environmental factors such as sunlight exposure.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. The following table summarizes the available information.

| Parameter | Value | Organism/Conditions | Reference |

| Enzyme: 2-coumarate O-β-glucosyltransferase (EC 2.4.1.114) | |||

| Substrates | UDP-glucose, trans-2-hydroxycinnamate | Melilotus alba | [2][3] |

| Products | UDP, trans-melilotoside | Melilotus alba | [2][3] |

| Photoisomerization: trans-melilotoside → this compound | |||

| Inducing Factor | Ultraviolet (UV) light | In vitro (filter paper), Melilotus alba leaves | [4][5] |

| Equilibrium (254 nm UV) | ~55% trans-isomer | In vitro (filter paper) | [4] |

| Equilibrium (longer wavelength UV) | ~15-20% trans-isomer | In vitro (filter paper) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biosynthesis of this compound.

Protocol for Heterologous Expression and Purification of 2-coumarate O-β-glucosyltransferase

This protocol is adapted from general methods for the expression of plant glycosyltransferases.

Objective: To produce and purify recombinant 2-coumarate O-β-glucosyltransferase for in vitro characterization.

Materials:

-

Full-length cDNA sequence of the candidate 2-coumarate O-β-glucosyltransferase gene from the plant of interest (e.g., Melilotus alba).

-

Expression vector (e.g., pET-28a(+) for E. coli or pPICZα A for Pichia pastoris).

-

Competent cells (E. coli BL21(DE3) or Pichia pastoris X-33).

-

Appropriate growth media and antibiotics.

-

IPTG (for E. coli) or Methanol (for Pichia pastoris) for induction.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

SDS-PAGE reagents.

Procedure:

-

Gene Cloning: Amplify the full-length coding sequence of the target gene by PCR and clone it into the chosen expression vector, ensuring it is in-frame with an N- or C-terminal purification tag (e.g., 6x-His).

-

Transformation: Transform the expression construct into the appropriate competent cells.

-

Expression:

-

For E. coli: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

For Pichia pastoris: Follow the manufacturer's protocol for expression, typically involving induction with methanol.

-

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse by sonication on ice. Centrifuge the lysate to pellet cell debris.

-

Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the recombinant protein with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol for In Vitro Assay of 2-coumarate O-β-glucosyltransferase Activity

Objective: To determine the enzymatic activity of the purified 2-coumarate O-β-glucosyltransferase.

Materials:

-

Purified recombinant 2-coumarate O-β-glucosyltransferase.

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5).

-

trans-2-hydroxycinnamic acid (substrate).

-

UDP-glucose (sugar donor).

-

Quenching solution (e.g., 2 M HCl).

-

HPLC system with a C18 column.

-

Standards for trans-2-hydroxycinnamic acid and trans-melilotoside.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, a known concentration of purified enzyme, trans-2-hydroxycinnamic acid, and UDP-glucose.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific time period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to separate and quantify the substrate (trans-2-hydroxycinnamic acid) and the product (trans-melilotoside).

-

Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time and per amount of enzyme.

Protocol for In Vitro Photoisomerization of trans-Melilotoside

Objective: To demonstrate and quantify the light-induced isomerization of trans-melilotoside to this compound.

Materials:

-

Purified trans-melilotoside.

-

Solvent (e.g., methanol or water).

-

Quartz cuvettes or filter paper.

-

UV light source (e.g., a UV lamp with specific wavelength outputs, such as 254 nm and 365 nm).

-

HPLC system with a C18 column.

-

Standards for trans-melilotoside and this compound.

Procedure:

-

Sample Preparation: Prepare a solution of trans-melilotoside in the chosen solvent. Alternatively, spot a known amount of the solution onto filter paper and allow it to dry.

-

UV Irradiation: Expose the sample to UV light for varying durations.

-

Extraction (if using filter paper): Extract the compounds from the filter paper with the solvent.

-

Analysis: Analyze the samples by HPLC to separate and quantify the amounts of trans- and this compound.

-

Data Analysis: Plot the percentage of each isomer as a function of irradiation time to determine the kinetics of isomerization and the photostationary state (equilibrium).

Signaling Pathways and Regulation

The biosynthesis of coumarins, including melilotoside, is regulated by various internal and external cues.

Transcriptional Regulation

The expression of genes encoding enzymes in the phenylpropanoid pathway is tightly controlled by transcription factors. Several families of transcription factors, including MYB, bHLH, AP2, and WRKY , have been implicated in the regulation of coumarin biosynthesis. These transcription factors can act as activators or repressors of gene expression in response to developmental and environmental signals.

Light Signaling

Given that the final step in this compound biosynthesis is light-dependent, plant light signaling pathways likely play a crucial regulatory role. Light, particularly in the UV spectrum, can influence the expression of genes in the phenylpropanoid pathway.[6][7] Furthermore, the localization of trans-melilotoside within the cell and its exposure to sunlight will directly impact the efficiency of its conversion to the cis-isomer. This suggests a potential interplay between light perception by photoreceptors (e.g., phototropins, cryptochromes) and the regulation of phenylpropanoid metabolism and transport.

Visualizations

Diagrams of Pathways and Workflows

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Caption: Experimental workflow for enzyme expression, purification, and activity assay.

Caption: Proposed light-mediated regulation of this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of how plants integrate enzymatic and photochemical processes to generate specialized metabolites. While the core pathway involving 2-coumarate O-β-glucosyltransferase and subsequent light-induced isomerization is becoming clearer, significant knowledge gaps remain. Future research should focus on:

-

Enzyme Kinetics: Detailed kinetic characterization of 2-coumarate O-β-glucosyltransferase from various plant sources is needed to understand its efficiency and substrate specificity.

-

Quantitative Metabolomics: Measuring the in planta concentrations of trans- and this compound under different light conditions will provide crucial insights into the dynamics of the pathway.

-

Regulatory Networks: Elucidating the specific transcription factors and light signaling components that regulate the expression of biosynthetic genes will be essential for metabolic engineering efforts.

-

Subcellular Localization: Identifying the cellular compartments where trans-melilotoside is synthesized and accumulates will help to understand how it is exposed to UV light for isomerization.

Addressing these questions will not only deepen our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound and other valuable natural products.

References

- 1. Isomerization of urocanic acid after ultraviolet radiation is influenced by skin pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EC 2.4.1.114 [iubmb.qmul.ac.uk]

- 3. 2-coumarate O-beta-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. Light-Induced Trans to Cis Conversion of β-d-Glucosyl o-Hydroxycinnamic Acid in Melilotus alba Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Biological Activity of cis-Melilotoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Melilotoside, a phenolic glycoside and derivative of o-coumaric acid, has demonstrated notable biological activities, primarily as an antioxidant and an antiprotozoal agent. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological functions. It includes a detailed summary of its quantitative biological data, complete experimental protocols for key assays, and a visualization of the relevant biological context. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential of this compound.

Quantitative Biological Activity Data

The known biological activities of this compound are summarized in the table below. To date, quantitative data is primarily available for its antiprotozoal effects. While its antioxidant activity is reported as potent, specific quantitative metrics from standardized assays are not yet widely published in peer-reviewed literature.

| Biological Activity | Target Organism/Assay | Parameter | Value | Reference |

| Antiprotozoal | Trypanosoma cruzi | IC50 | 78.2 µg/mL | [1][2] |

| Antioxidant | - | - | Potent | [1][2] |

Detailed Experimental Protocols

In Vitro Antiprotozoal Activity against Trypanosoma cruzi

The following protocol is adapted from the methodology described in the study that determined the anti-trypanosomal activity of this compound[1].

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the intracellular amastigote stage of Trypanosoma cruzi.

Materials and Reagents:

-

Trypanosoma cruzi (tulahuen C4 strain expressing β-galactosidase)

-

L6 cells (rat skeletal muscle myoblasts)

-

RPMI-1640 medium supplemented with 10% fetal calf serum (FCS) and 2 mM L-glutamine

-

Phosphate-buffered saline (PBS)

-

Chlorophenol red β-D-galactopyranoside (CPRG)

-

Nonidet P-40 (NP-40)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO, and diluted in medium)

-

Positive control (e.g., benznidazole)

-

96-well microplates

Experimental Workflow:

Caption: Workflow for the in vitro antiprotozoal assay against T. cruzi.

Procedure:

-

Cell Seeding: L6 cells are seeded into 96-well microplates at a density that allows for logarithmic growth during the assay period and incubated for 24 hours to ensure cell adhesion.

-

Parasite Infection: The adherent L6 cells are infected with metacyclic trypomastigotes of the β-galactosidase-expressing T. cruzi strain.

-

Incubation for Invasion: The plates are incubated for 2 hours to allow the parasites to invade the L6 cells.

-

Washing: After the invasion period, the wells are washed with fresh medium to remove any free, non-internalized parasites.

-

Compound Addition: Fresh medium containing serial dilutions of this compound is added to the wells. A positive control (e.g., benznidazole) and a negative control (solvent vehicle) are also included.

-

Incubation: The plates are incubated for 96 hours to allow for the proliferation of intracellular amastigotes.

-

Substrate Addition and Lysis: The medium is removed, and a solution of CPRG in a lysis buffer containing NP-40 is added to each well. This lyses the cells and allows the substrate to come into contact with the β-galactosidase expressed by the parasites.

-

Color Development: The plates are incubated for 4 hours at 37°C to allow for the enzymatic conversion of CPRG into a colored product.

-

Absorbance Reading: The absorbance is measured at a wavelength of 540 nm using a microplate reader.

-

IC50 Calculation: The percentage of inhibition is calculated relative to the control wells, and the IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Potential Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific research directly investigating the signaling pathways modulated by this compound. However, based on its chemical nature as a phenolic compound and its reported antioxidant and potential anti-inflammatory activities, it is plausible that this compound may interact with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are often regulated by the cellular redox state, which can be influenced by antioxidant compounds.

Hypothetical Involvement in the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis. Its activation is often triggered by oxidative stress. Antioxidants can interfere with this pathway at multiple levels.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Hypothesized Mechanism: By scavenging reactive oxygen species (ROS), this compound could potentially inhibit the activation of the IKK complex, a critical step in the canonical NF-κB pathway. This would prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm in its inactive state and preventing the transcription of pro-inflammatory genes.

Hypothetical Involvement in the MAPK Signaling Pathway

The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including inflammation, proliferation, and apoptosis. Similar to the NF-κB pathway, MAPK signaling can be activated by oxidative stress.

Caption: Hypothetical modulation of the p38 MAPK pathway by this compound.

Hypothesized Mechanism: The antioxidant properties of this compound could potentially suppress the activation of upstream kinases in the MAPK cascade, such as ASK1, which are sensitive to cellular redox status. By preventing the activation of these initial kinases, this compound could inhibit the entire downstream signaling cascade, leading to reduced activation of transcription factors like AP-1 and a subsequent decrease in the expression of inflammatory genes.

Future Directions

The current body of research on this compound provides a promising, yet incomplete, picture of its therapeutic potential. To fully elucidate its biological activities and mechanisms of action, further research is warranted in the following areas:

-

Quantitative Antioxidant Studies: Comprehensive evaluation of the antioxidant capacity of this compound using a panel of standardized assays (e.g., DPPH, ABTS, ORAC, FRAP) is necessary to quantify its "potent" antioxidant activity.

-

Signaling Pathway Analysis: In-depth studies are required to confirm the hypothesized interactions of this compound with the NF-κB and MAPK pathways and to identify other potential molecular targets.

-

In Vivo Efficacy and Safety: Preclinical animal studies are needed to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its antiprotozoal and potential anti-inflammatory activities.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs could provide valuable insights into the structural features required for its biological activities and could lead to the development of more potent derivatives.

Conclusion

This compound is a natural product with demonstrated antiprotozoal activity and reported potent antioxidant effects. While the current data are limited, they provide a strong rationale for further investigation into its therapeutic potential. This technical guide has summarized the available quantitative data, provided detailed experimental protocols, and proposed plausible mechanisms of action to facilitate future research and development efforts centered on this promising compound.

References

Spectroscopic Profile of cis-Melilotoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-melilotoside, a naturally occurring phenolic glycoside. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support researchers in the identification, characterization, and further development of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Atom No. | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 7.60 | d | 7.8 |

| 4 | 7.25 | t | 7.8 |

| 5 | 7.08 | t | 7.8 |

| 6 | 7.20 | d | 7.8 |

| 7 (α) | 6.09 | d | 12.5 |

| 8 (β) | 6.95 | d | 12.5 |

| Glucose Moiety | |||

| 1' | 5.05 | d | 7.5 |

| 2' | 3.55 | m | |

| 3' | 3.50 | m | |

| 4' | 3.45 | m | |

| 5' | 3.40 | m | |

| 6'a | 3.85 | dd | 12.0, 2.5 |

| 6'b | 3.70 | dd | 12.0, 5.5 |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Atom No. | δC (ppm) |

| Aglycone | |

| 1 | 156.1 |

| 2 | 128.1 |

| 3 | 131.6 |

| 4 | 123.0 |

| 5 | 130.9 |

| 6 | 116.5 |

| 7 (α) | 121.2 |

| 8 (β) | 140.1 |

| 9 (C=O) | 170.3 |

| Glucose Moiety | |

| 1' | 102.5 |

| 2' | 74.9 |

| 3' | 78.2 |

| 4' | 71.3 |

| 5' | 78.1 |

| 6' | 62.5 |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Formula | Ion |

| HRESIMS | Positive | 349.0891 | C₁₅H₁₈O₈Na | [M+Na]⁺ |

Infrared (IR) Spectroscopy Data

Experimental Protocols

The data presented in this guide were obtained following the isolation and characterization of this compound from the aerial parts of Artemisia splendens.

Extraction and Isolation

-

Extraction: The air-dried and ground aerial parts of A. splendens (100 g) were sequentially extracted using a Soxhlet apparatus with n-hexane, dichloromethane, and methanol (MeOH).

-

Solid-Phase Extraction (SPE): A portion of the MeOH extract was subjected to SPE on a C18 cartridge, eluting with a stepwise gradient of MeOH-water mixtures.

-

Preparative High-Performance Liquid Chromatography (prep-HPLC): The fraction containing this compound was further purified by reversed-phase prep-HPLC to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz and 125 MHz spectrometer, respectively. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed in positive ion mode to determine the accurate mass and molecular formula of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

References

A Deep Dive into the Structural Dichotomy of Cis- and Trans-Melilotoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the structural differences between cis-melilotoside and trans-melilotoside for researchers, scientists, and drug development professionals. This document outlines the core physicochemical and stereochemical distinctions, provides detailed experimental protocols for their differentiation and analysis, and explores the potential implications of their isomeric forms on biological activity.

Core Structural Differences: A Tale of Two Isomers

This compound and trans-melilotoside are stereoisomers of the same chemical entity, melilotoside (C₁₅H₁₈O₈), a glucoside of o-hydroxycinnamic acid. The fundamental difference between these two isomers lies in the spatial arrangement of the substituents around the carbon-carbon double bond in the cinnamic acid moiety. This geometric isomerism, also known as cis-trans or E/Z isomerism, profoundly influences the molecule's overall shape, polarity, and, consequently, its physical, chemical, and biological properties.

In trans-melilotoside, which is generally the more stable and common isomer, the hydrogen atoms on the double-bonded carbons are on opposite sides, leading to a more linear and less polar structure. Conversely, in this compound, these hydrogen atoms are on the same side, resulting in a bent and more polar molecule.

Table 1: Physicochemical Properties of Cis- and Trans-Melilotoside

| Property | This compound | trans-Melilotoside | References |

| Molecular Formula | C₁₅H₁₈O₈ | C₁₅H₁₈O₈ | [1] |

| Molecular Weight | 326.3 g/mol | 326.3 g/mol | [1] |

| IUPAC Name | (Z)-3-(2-(β-D-glucopyranosyloxy)phenyl)propenoic acid | (E)-3-(2-(β-D-glucopyranosyloxy)phenyl)propenoic acid | [1] |

| CAS Number | 2446-60-8 | 618-67-7 | [1] |

| Stereochemistry | Z-isomer | E-isomer | [2] |

| General Stability | Less stable | More stable | [3] |

Experimental Protocols for Differentiation and Characterization

The distinct structural arrangements of cis- and trans-melilotoside necessitate specific analytical methodologies for their separation, identification, and characterization.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating cis and trans isomers. The difference in polarity between the two isomers allows for their differential retention on a stationary phase.

Protocol for HPLC Separation:

-

Column: A reversed-phase C18 column is typically effective. For challenging separations, a column with enhanced shape selectivity, such as a cholesterol-based stationary phase, can be employed.[4]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The exact gradient profile will need to be optimized based on the specific column and system.

-

Detection: UV detection is suitable, as the cinnamic acid moiety in both isomers possesses a chromophore. The wavelength of maximum absorbance (λmax) may differ slightly between the two isomers, with the cis isomer often exhibiting a hypsochromic (blue) shift compared to the trans isomer.[5]

-

Procedure:

-

Prepare a standard mixture of cis- and trans-melilotoside, if available, or a sample containing both isomers (e.g., from photoisomerization of the trans isomer).

-

Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase composition).

-

Inject the sample into the HPLC system.

-

Run the optimized gradient program.

-

Monitor the chromatogram at the appropriate UV wavelength. The less polar trans-isomer is generally expected to elute later than the more polar cis-isomer in a reversed-phase system.

-

Collect fractions corresponding to each peak for further analysis and confirmation.

-

Spectroscopic Characterization: Unveiling the Structural Nuances

NMR spectroscopy is the most definitive method for elucidating the stereochemistry of cis- and trans-melilotoside.

¹H NMR Spectroscopy: The key diagnostic signals are those of the vinylic protons (H-α and H-β) on the double bond.

-

Coupling Constants (J-values): The coupling constant between the two vinylic protons is significantly different for the two isomers. Trans isomers exhibit a larger coupling constant (J ≈ 16 Hz), while cis isomers show a smaller coupling constant (J ≈ 12 Hz).[6]

-

Chemical Shifts (δ): The chemical shifts of the vinylic and aromatic protons will also differ due to the different spatial environments.

¹³C NMR Spectroscopy: The chemical shifts of the carbons in the cinnamic acid moiety, particularly the double bond carbons and the carboxyl carbon, will also show slight differences between the two isomers.

Table 2: ¹H and ¹³C NMR Data for cis- and trans-Melilotoside (in CD₃OD)

| Position | This compound (δ ppm, J Hz) | trans-Melilotoside (δ ppm, J Hz) |

| H-α | 6.15 (d, 12.5) | 6.62 (d, 16.0) |

| H-β | 7.05 (d, 12.5) | 7.85 (d, 16.0) |

| C-α | 119.2 | 118.5 |

| C-β | 139.8 | 142.1 |

| C=O | 170.1 | 169.8 |

| Data adapted from reference[2] |

Experimental Workflow for NMR Analysis:

IR spectroscopy can provide complementary information to distinguish between the two isomers. The out-of-plane C-H bending vibration of the double bond is characteristic. Trans isomers typically show a strong absorption band around 960-980 cm⁻¹, which is absent or much weaker in the spectrum of the cis isomer.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most precise and unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. This technique would definitively confirm the cis or trans configuration and provide detailed insights into the molecular conformation in the solid state. To date, publicly available crystal structures specifically for cis- and trans-melilotoside are not readily found in crystallographic databases. Obtaining suitable single crystals of both isomers remains a key step for future detailed structural analysis.[7][8]

Isomerization: The Conversion Between Cis and Trans Forms

The interconversion between cis- and trans-melilotoside can be induced by external stimuli, primarily light.

Photoisomerization

Exposure to ultraviolet (UV) light can promote the isomerization of the more stable trans-melilotoside to the cis form. This process involves the excitation of a π electron in the double bond to a π* antibonding orbital, which allows for rotation around the carbon-carbon single bond character, followed by relaxation to either the cis or trans ground state. This photochemical equilibrium is a key method for obtaining the cis isomer for study.

Logical Diagram of Photoisomerization:

Biological Activity and Signaling Pathways: A Frontier of Research

The structural differences between cis and trans isomers can lead to distinct biological activities due to their different abilities to interact with biological targets such as enzymes and receptors.

While research on the differential biological activities of cis- and trans-melilotoside is still emerging, preliminary studies on related compounds and this compound itself suggest potential differences. For instance, this compound has been reported to exhibit moderate antiprotozoal activity against Trypanosoma cruzi, the parasite that causes Chagas disease, with an IC₅₀ of 78.2 µg/mL.[9] The activity of the trans isomer in this specific assay is not as well-documented, highlighting an area for further investigation.

The differential effects of geometric isomers on signaling pathways are a well-established concept in drug development. The distinct shapes of cis and trans isomers can lead to differential binding affinities for receptor pockets or active sites of enzymes, thereby modulating downstream signaling cascades.

Hypothetical Signaling Pathway Modulation:

At present, specific signaling pathways modulated differentially by cis- and trans-melilotoside have not been fully elucidated in the scientific literature. However, based on the known activities of other phenolic compounds, one could hypothesize their involvement in pathways related to inflammation, oxidative stress, or parasitic life cycles. For example, if melilotoside were to interact with a specific enzyme in a parasite, the different shapes of the cis and trans isomers could lead to one being a more potent inhibitor than the other.

Further research is imperative to identify the specific molecular targets of both cis- and trans-melilotoside and to delineate the signaling pathways through which they exert their biological effects. This knowledge will be crucial for understanding their potential therapeutic applications.

Conclusion

The structural distinction between cis- and trans-melilotoside, rooted in the geometry of a single double bond, gives rise to a cascade of differences in their physicochemical properties and, potentially, their biological functions. This guide has provided a framework for understanding these differences and has outlined the experimental methodologies required for their rigorous investigation. As research in this area progresses, a deeper understanding of the unique characteristics of each isomer will undoubtedly pave the way for novel applications in drug discovery and development.

References

- 1. Melilotoside | C15H18O8 | CID 5280759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 5. researchgate.net [researchgate.net]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. glpbio.com [glpbio.com]

The Discovery and Isolation of cis-Melilotoside: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of cis-melilotoside, a phenolic glycoside found in various plant species, notably within the Melilotus genus. This document details the experimental protocols for its extraction and purification, presents its key quantitative and spectroscopic data, and explores its known biological activities, including its antioxidant and antiprotozoal effects. The guide also features detailed diagrams of a representative isolation workflow and plausible signaling pathways associated with its biological functions to support further research and drug development efforts.

Introduction

This compound, also known as cis-coumarinic acid-β-D-glucoside, is a naturally occurring phenolic glycoside.[1] It is the cis (or Z) isomer of the more commonly known melilotoside (trans-β-D-glucosyl-2-hydroxycinnamic acid).[1][2] This compound has garnered interest in the scientific community due to its potential therapeutic properties, including antioxidant and antiprotozoal activities.[3] Structurally, it consists of a cis-2-coumaric acid molecule attached to a β-D-glucosyl residue via a glycosidic bond to the phenolic hydroxyl group.[1] This guide serves as a technical resource for researchers, providing detailed methodologies for its isolation and comprehensive data for its identification and characterization.

Discovery and Natural Occurrence

This compound is found in a variety of plants. It has been notably isolated from the seeds of Melilotus officinalis (yellow sweet clover), a plant belonging to the Leguminosae (Fabaceae) family.[2] The Melilotus species, including Melilotus albus (white melilot), are known sources of coumarins and their derivatives.[2] Beyond the Melilotus genus, this compound has also been reported in other plants, such as Artemisia splendens. The presence of this compound in various plant sources suggests its potential role in plant physiology and defense mechanisms.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic separation. The following protocol is a representative method based on the successful isolation from Melilotus officinalis seeds.

Plant Material and Extraction

-

Plant Material Preparation: Air-dried and finely powdered seeds of Melilotus officinalis are used as the starting material.

-

Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of polar and semi-polar compounds, including phenolic glycosides. The resulting methanol extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation

A multi-step chromatographic approach is employed to isolate this compound from the complex crude extract.

-

Initial Fractionation (Column Chromatography):

-

Stationary Phase: Silica gel is a commonly used stationary phase for the initial fractionation of the crude extract. .

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is a mixture of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the proportion of MeOH.

-

Fraction Collection: Fractions are collected based on the elution profile and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Purification of this compound (Preparative HPLC):

-

Column: A reversed-phase C18 column is suitable for the fine purification of phenolic glycosides.

-

Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., 0.1% acetic acid or trifluoroacetic acid) to improve peak shape, is a common mobile phase. For instance, a gradient starting from a lower concentration of methanol in water to a higher concentration can effectively separate isomers.

-

Detection: The elution is monitored using a UV detector, typically at a wavelength where coumaric acid derivatives show strong absorbance (around 342 nm).

-

Isolation: The fraction corresponding to the peak of this compound is collected. The purity of the isolated compound can be assessed by analytical HPLC, with purities of over 90% being achievable for phenolic glycosides through similar methods.

-

The following diagram illustrates a general workflow for the isolation of this compound.

Data Presentation: Physicochemical and Spectroscopic Properties

The structural elucidation and confirmation of isolated this compound are achieved through a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₈ | [4] |

| Molecular Weight | 326.3 g/mol | [5] |

| Appearance | White amorphous powder | [2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-2' | 7.45 | d | 7.5 |

| H-3' | 7.20 | t | 7.5 |

| H-4' | 6.95 | t | 7.5 |

| H-5' | 6.85 | d | 7.5 |

| H-α | 6.80 | d | 12.5 |

| H-β | 5.90 | d | 12.5 |

| H-1'' | 5.10 | d | 7.5 |

| H-2'' | 3.60 | m | |

| H-3'' | 3.55 | m | |

| H-4'' | 3.50 | m | |

| H-5'' | 3.45 | m | |

| H-6''a | 3.90 | dd | 12.0, 2.0 |

| H-6''b | 3.70 | dd | 12.0, 5.5 |

Data adapted from a study of melilotoside derivatives.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Carbon | Chemical Shift (δ, ppm) |

| C-1' | 122.0 |

| C-2' | 155.0 |

| C-3' | 116.5 |

| C-4' | 131.0 |

| C-5' | 129.0 |

| C-6' | 121.5 |

| C=O | 169.0 |

| C-α | 142.0 |

| C-β | 119.0 |

| C-1'' | 102.0 |

| C-2'' | 75.0 |

| C-3'' | 78.0 |

| C-4'' | 71.5 |

| C-5'' | 78.5 |

| C-6'' | 62.5 |

Data adapted from a study of melilotoside derivatives.

Table 3: Mass Spectrometry Data

| Ionization Mode | [M+Na]⁺ (m/z) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 349.08 | 327.1074 | 163 (aglycone), 147, 119 |

Note: The fragmentation pattern of the cis-isomer may show variations. The key fragmentation involves the loss of the glucose moiety (162 Da).

Biological Activities and Signaling Pathways

This compound has demonstrated notable biological activities, primarily as an antioxidant and an antiprotozoal agent.

Antioxidant Activity

As a phenolic compound, this compound is a potent antioxidant. Its antioxidant properties are attributed to its ability to scavenge free radicals and to modulate cellular antioxidant defense systems. The underlying mechanism is likely linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8][9][10]

The following diagram illustrates a plausible signaling pathway for the antioxidant activity of this compound.

Antiprotozoal Activity

This compound has been shown to have moderate antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with a reported IC₅₀ of 78.2 µg/mL.[3] The mechanism of action for coumaric acid derivatives against trypanosomatids is thought to involve the induction of oxidative stress within the parasite and the inhibition of key parasitic enzymes.[1][11]

The following diagram outlines a potential mechanism for the antiprotozoal activity of this compound.

Conclusion and Future Directions

This compound is a natural product with promising biological activities that warrant further investigation. This guide has provided a detailed overview of its discovery, isolation, and characterization, offering a foundation for future research. To advance the potential of this compound as a therapeutic agent, future studies should focus on:

-

Optimization of Isolation Protocols: Developing more efficient and scalable methods for the isolation of this compound to obtain higher yields and purity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its antioxidant and antiprotozoal activities.

-

In vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of diseases related to oxidative stress and parasitic infections.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with enhanced potency and selectivity.

By addressing these research areas, the scientific community can unlock the full therapeutic potential of this intriguing natural compound.

References

- 1. Trypanocidal Mechanism of Action and in silico Studies of p-Coumaric Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarin-based derivatives targeting Trypanosoma cruzi cruzain and Trypanosoma brucei cathepsin L-like proteases - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. connectjournals.com [connectjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Physiological Role of cis-Melilotoside in Melilotus Species: A Technical Guide

Abstract

Melilotus species, commonly known as sweet clover, produce a variety of secondary metabolites that play crucial roles in their interaction with the environment. Among these, cis-melilotoside, a glucoside of cis-o-hydroxycinnamic acid, is a key compound. While intrinsically stable within the plant cell, its physiological significance is primarily linked to its role as the direct precursor to the volatile, aromatic compound coumarin. Upon tissue damage, enzymatic hydrolysis rapidly converts this compound to coumarin, which is involved in plant defense and allelopathy. This technical guide provides an in-depth overview of the biosynthesis, metabolism, and physiological functions of this compound in Melilotus species, targeting researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Melilotus, a genus in the family Fabaceae, comprises species widely distributed globally and utilized as forage crops and in traditional medicine.[1] These plants are known for their characteristic sweet scent, especially when dried, which is attributed to the presence of coumarin. However, the direct precursor to coumarin in living plant tissue is the non-volatile glucoside, this compound (cis-coumaric acid-2-O-β-D-glucopyranoside).[1][2]

The accumulation of this compound is a critical aspect of the plant's chemical ecology. In healthy, intact plant tissues, it is sequestered and stable. When the plant tissue is damaged by herbivores or pathogens, or during wilting and spoilage, the cellular compartments are disrupted, leading to the rapid enzymatic conversion of this compound into coumarin.[2][3]

Furthermore, under conditions of spoilage where microbial action occurs, coumarin can be transformed into dicoumarol, a potent anticoagulant responsible for the "sweet clover disease" in cattle, a fatal hemorrhagic disorder.[2] Understanding the physiological role of this compound is therefore essential not only for its implications in plant defense and allelopathy but also for its significance in agriculture and medicine.

Biosynthesis and Metabolism of this compound

The formation of this compound is an integral part of the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[4] The pathway originates from the primary metabolite, L-phenylalanine.

Biosynthetic Pathway:

-

Phenylalanine to trans-Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , to produce trans-cinnamic acid.[2][4]

-

Hydroxylation: trans-Cinnamic acid undergoes ortho-hydroxylation to form o-coumaric acid (trans-o-hydroxycinnamic acid). This step is a critical control point and is influenced by the Cu/cu gene in Melilotus alba.[2]

-

Glycosylation: The hydroxyl group of o-coumaric acid is then glycosylated, attaching a glucose moiety to form trans-β-D-glucosyl-o-hydroxycinnamic acid (trans-melilotoside).[2]

-

Isomerization: The trans-isomer is converted to the cis-isomer, this compound (also known as coumarinyl glucoside). This isomerization can be induced by UV light.[2][3]

-

Hydrolysis and Lactonization: In damaged tissues, the enzyme β-glucosidase hydrolyzes the glycosidic bond of this compound, releasing glucose and cis-o-hydroxycinnamic acid (coumarinic acid).[2] Coumarinic acid is unstable and spontaneously undergoes lactonization (intramolecular cyclization) to form the more stable, aromatic compound, coumarin .[2]

-

Conversion to Dicoumarol: In spoiled or moldy sweet clover hay, various fungi metabolize coumarin, leading to the formation of dicoumarol (3,3'-methylene-bis-(4-hydroxycoumarin)).[2] Dicoumarol acts as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X, which causes severe hemorrhaging in livestock that consume the spoiled hay.

References

The Enzymatic Conversion of Melilotoside to Coumarin: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the enzymatic conversion of melilotoside to coumarin, a key process in the biosynthesis of this important secondary metabolite. The core of this biotransformation is the hydrolytic activity of the enzyme β-glucosidase, which releases cis-2-coumaric acid from its glycosidic precursor, melilotoside. This intermediate then undergoes spontaneous lactonization to form the stable coumarin ring structure. This document details the enzymatic mechanism, presents quantitative data on enzyme kinetics and reaction conditions, provides comprehensive experimental protocols for enzyme extraction, purification, and activity assays, and outlines methods for the quantification of coumarin. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.

Introduction

Coumarin (2H-1-benzopyran-2-one) and its derivatives are a large class of phenolic compounds found in many plants, notably in sweet clover (Melilotus species).[1] They exhibit a wide range of biological activities and are of significant interest in the pharmaceutical and fragrance industries. In plants, coumarin is often stored in an inactive, non-volatile form as a glucoside, primarily cis-melilotoside (cis-β-D-glucosyl-2-hydroxycinnamate).[2] Tissue damage brings the vacuolar-stored melilotoside into contact with the β-glucosidase located in the extracytoplasmic space, initiating the enzymatic conversion.[3] This guide focuses on the technical aspects of this enzymatic process.

The Enzymatic Reaction Pathway

The conversion of melilotoside to coumarin is a two-step process. The first step is the enzymatic hydrolysis of the β-glycosidic bond in melilotoside, catalyzed by β-glucosidase (EC 3.2.1.21). This reaction releases D-glucose and cis-2-coumaric acid. The second step is the spontaneous intramolecular cyclization (lactonization) of cis-2-coumaric acid to form coumarin. The trans-isomer of melilotoside is not a substrate for the β-glucosidase from sweet clover.[4]

Quantitative Data

Enzyme Kinetics

Direct kinetic data for the hydrolysis of melilotoside by β-glucosidase from Melilotus alba is not extensively reported in the literature. However, kinetic parameters for β-glucosidases from various sources have been determined using the synthetic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) and other natural substrates. This data provides a comparative basis for understanding the enzyme's activity.

Table 1: Kinetic Parameters of β-Glucosidases from Various Sources

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Melanocarpus sp. | pNPG | 3.3 | 43.68 | 6.0 | 60 | [5] |

| Trichoderma reesei | pNPG | 0.19 ± 0.02 | 29.67 ± 3.25 | - | - | [6] |

| Trichoderma reesei | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 | - | - | [6] |

| Aspergillus terreus | pNPG | 1.73 | 42.37 | 5.0 | 65 | [7] |

| Aspergillus terreus | Cellobiose | 4.11 | 5.7 | 5.0 | 65 | [7] |

| Sporothrix schenckii | pNPG | 44.14 | 0.022 | 4.5-5.5 | 45 | [8] |

| Sporothrix schenckii | 4-MUG | 0.012 | 0.00256 | 4.5-5.5 | 45 | [8] |

| Guinea-pig liver | L-picein | 0.63 | 277 | - | - | [9] |

Note: pNPG (p-nitrophenyl-β-D-glucopyranoside) and 4-MUG (4-methylumbelliferyl-β-D-glucopyranoside) are common synthetic substrates for β-glucosidase assays.

Reaction Conditions

The optimal conditions for the enzymatic conversion of melilotoside to coumarin are dependent on the source of the β-glucosidase. Generally, these enzymes exhibit optimal activity in a slightly acidic pH range and at moderately elevated temperatures.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in studying the enzymatic conversion of melilotoside to coumarin.

Extraction and Partial Purification of β-Glucosidase from Melilotus alba

This protocol is adapted from general methods for plant β-glucosidase extraction.[10][11]

-

Homogenization: Fresh or frozen leaves of Melilotus alba are homogenized in a cold extraction buffer (e.g., 0.1 M phosphate-citrate buffer, pH 6.8) using a blender or mortar and pestle.

-

Clarification: The homogenate is filtered through cheesecloth and centrifuged at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. The supernatant is collected as the crude enzyme extract.

-

Ammonium Sulfate Precipitation: The crude extract is brought to a specific ammonium sulfate saturation (e.g., 80%) by slowly adding solid ammonium sulfate with constant stirring at 4°C. The mixture is allowed to stand for several hours to allow protein precipitation.

-

Protein Collection and Dialysis: The precipitated protein is collected by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C). The pellet is redissolved in a minimal volume of a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) and dialyzed extensively against the same buffer to remove ammonium sulfate.

-

Ion-Exchange Chromatography: The dialyzed sample is loaded onto an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with the dialysis buffer. The column is washed with the same buffer to remove unbound proteins. The bound proteins are then eluted with a linear salt gradient (e.g., 0-1 M NaCl in the same buffer). Fractions are collected and assayed for β-glucosidase activity.

-

Gel Filtration Chromatography: Active fractions from the ion-exchange step are pooled, concentrated, and further purified by gel filtration chromatography (e.g., Sephadex G-100) to separate proteins based on their molecular size.

Table 2: Representative Purification Table for a Plant β-Glucosidase

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification Fold | Yield (%) |

| Crude Extract | 1500 | 300 | 0.2 | 1 | 100 |

| (NH4)2SO4 Precipitation | 450 | 225 | 0.5 | 2.5 | 75 |

| DEAE-Sepharose | 45 | 135 | 3.0 | 15 | 45 |

| Sephadex G-100 | 9 | 81 | 9.0 | 45 | 27 |

Note: This is a representative table; actual values will vary depending on the starting material and specific conditions.

β-Glucosidase Activity Assay using pNPG

This is a common and reliable method for determining β-glucosidase activity.[5]

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme solution, 50 mM sodium acetate buffer (pH 5.0), and 10 mM p-nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of 0.4 M NaOH-glycine buffer (pH 10.8). This also develops the yellow color of the p-nitrophenolate ion.

-

Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer.

-

Quantification: The amount of released p-nitrophenol is quantified using a standard curve prepared with known concentrations of p-nitrophenol. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Enzymatic Conversion of Melilotoside and Quantification of Coumarin by HPLC

This protocol outlines the enzymatic reaction with the natural substrate and the subsequent analysis of the product.

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the purified β-glucosidase, a known concentration of melilotoside, and a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for a specific time.

-

Terminate the reaction, for example, by adding a strong acid or by heat inactivation.

-

-

Sample Preparation for HPLC:

-

Centrifuge the reaction mixture to pellet the denatured enzyme.

-

Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis of Coumarin:

-

A common method involves reverse-phase HPLC with UV detection.[1][12][13][14][15]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or 0.5% acetic acid) to improve peak shape. A typical isocratic mobile phase could be 25% acetonitrile and 75% water with 0.1% phosphoric acid.[12]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at approximately 276-280 nm.[12][15]

-

Quantification: A standard curve of known concentrations of coumarin is used to quantify the amount of coumarin produced in the enzymatic reaction.

-

Table 3: Example HPLC Conditions for Coumarin Analysis

| Parameter | Condition | Reference |

| Column | C18, 4.6 x 250 mm, 5 µm | [14] |

| Mobile Phase | Acetonitrile/Water with 0.1% H3PO4 (isocratic or gradient) | [12] |

| Flow Rate | 1.0 mL/min | [14] |

| Detection | UV at 276-280 nm | [12][15] |

| Injection Volume | 20 µL | [14] |

Conclusion

The enzymatic conversion of melilotoside to coumarin by β-glucosidase is a fundamental process in the biochemistry of many plants. Understanding the technical aspects of this reaction, including enzyme kinetics, optimal conditions, and analytical methods, is crucial for researchers in various fields. This guide provides a comprehensive overview of these aspects, offering detailed protocols and collated quantitative data to facilitate further research and application in areas such as drug discovery, biotechnology, and food science. While specific kinetic data for the Melilotus alba enzyme with its natural substrate remains an area for further investigation, the information presented here provides a solid foundation for studying this and related enzymatic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. "Solubility of (β-Glucosidase in Homogenates of Sweetclover Leaves and " by T. A. Jaynes, Francis A. Haskins et al. [digitalcommons.unl.edu]

- 3. Subcellular Localization of 2-(β-d-Glucosyloxy)-Cinnamic Acids and the Related β-glucosidase in Leaves of Melilotus alba Desr - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrolysis of a naturally occurring beta-glucoside by a broad-specificity beta-glucosidase from liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction, partial purification and determination of some biochemical properties of β–glucosidase from Tea Leaves (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

- 13. fssai.gov.in [fssai.gov.in]

- 14. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phytojournal.com [phytojournal.com]

Cis-Melilotoside: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-melilotoside, the cis-glucoside of o-coumaric acid, is a phenolic glycoside with potential applications in pharmaceutical and nutraceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation design, analytical method development, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including detailed experimental protocols and visual representations of key processes.

Solubility Properties

Precise quantitative experimental data on the solubility of this compound in a range of common solvents remains limited in publicly available literature. However, based on its chemical structure and data for structurally related compounds, a qualitative and predictive assessment can be made.

1.1. Predicted Aqueous Solubility

Computational models predict the water solubility of this compound to be approximately 6.6 g/L . This suggests a moderate solubility in aqueous media, a critical factor for oral and parenteral formulation considerations.

1.2. Solubility in Organic Solvents

Table 1: Estimated Solubility of this compound in Common Solvents

| Solvent | Estimated Solubility | Rationale/Supporting Data |

| Water | ~6.6 g/L (Predicted) | ALOGPS Prediction[1] |

| Ethanol | Likely Soluble | p-Coumaric acid is soluble at ~10 mg/mL. The glycoside may have different solubility. |

| Methanol | Likely Soluble | General solvent for phenolic glycosides. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | p-Coumaric acid is soluble at ~15 mg/mL. |

| Dimethylformamide (DMF) | Likely Soluble | p-Coumaric acid is soluble at ~20 mg/mL. |

| Acetonitrile | Likely Soluble | Common solvent for HPLC analysis of related compounds. |

| Ethyl Acetate | Sparingly Soluble to Insoluble | Lower polarity may limit solubility. |

| Hexane/Heptane | Insoluble | Non-polar solvent unlikely to dissolve the polar glycoside. |

1.3. Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard and reliable method for experimentally determining the solubility of this compound is the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-